BIO-11006 peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIO-11006 is under investigation in clinical trial NCT03202394 (Evaluation of Safety & Efficacy of BIO-11006 Inhalation Solution in Patients With ARDS).
MARCKS Protein Inhibitor BIO-11006 is an aerosolized 10-amino acid peptide that inhibits the myristoylated alanine rich protein kinase C substrate (MARCKS) protein, with potential immunomodulating and antineoplastic activities. Upon inhalation, the MARCKS protein inhibitor BIO-11006 targets, binds to and inhibits the phosphorylation of MARCKS (P-MARCKS). This prevents MARCKS-mediated signaling, thereby preventing the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane upon MARCKS binding. This prevents the PIP2-mediated activation of focal adhesion kinase (FAK) and the FAK-mediated activation of the PI3K/AKT pathway and the activation of integrins, talin, vinculin and paxillin. This leads to an inhibition of tumor cell proliferation, migration, metastasis and survival. In addition, inhibition of MARCKS prevents mucin granule release and reduces the overproduction of mucus in the lungs. This may abrogate airway obstruction, impaired lung function, airway inflammation and bacterial infections associated with overproduction of mucus in the lungs. The MARCKS protein, a filamentous actin crosslinking protein and substrate for protein kinase C (PKC) is localized on the plasma membrane. Upon phosphorylation by PKC or binding to the calcium-calmodulin complex, the association of MARCKS with actin and with the plasma membrane is blocked, leading to its presence in the cytoplasm. The MARCKS protein plays a key role in the exocytosis of a number of vesicles and granules, cell movement, mitogenesis and membrane trafficking.
Activité Biologique
BIO-11006 is a peptide developed by Biomarck Pharmaceuticals, designed to inhibit the function of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. This compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases, particularly acute respiratory distress syndrome (ARDS) and lung cancer.
BIO-11006 acts by inhibiting MARCKS, a protein implicated in various cellular processes including inflammation and cell motility. The peptide is an analog of the MANS peptide, containing the first 24 amino acids of MARCKS, but is optimized for better solubility and efficacy. The inhibition of MARCKS leads to a reduction in pro-inflammatory cytokines and leukocyte influx, which are critical in the pathophysiology of inflammatory responses.
Key Biological Activities
- Inhibition of Pro-inflammatory Cytokines : BIO-11006 has been shown to decrease levels of TNF-α and KC in animal models, suggesting its role in modulating inflammatory responses .
- Reduction of Leukocyte Influx : In studies involving lipopolysaccharide (LPS)-induced lung injury in mice, treatment with BIO-11006 resulted in a significant decrease in total leukocyte and neutrophil counts in bronchoalveolar lavage fluid (BALF) .
- NF-κB Activation : The peptide attenuates NF-κB activation, which is often upregulated during inflammatory processes. This was evidenced by decreased phosphorylation of the p65 subunit in lung tissues .
Clinical Trials
A Phase 2 clinical trial assessed the efficacy of BIO-11006 in patients with ARDS. Results indicated that patients receiving BIO-11006 exhibited faster improvements in oxygenation levels compared to those on placebo. Notably, mortality rates were lower in the treatment group (21% vs. 37%) .
Preclinical Findings
In preclinical studies using mouse models:
- Dosing : A concentration of 50 µM was determined to be optimal for reducing neutrophil motility and improving outcomes post-LPS injury .
- Timing of Administration : The timing of BIO-11006 administration relative to LPS exposure significantly affected outcomes. Early administration (at time zero or shortly after LPS exposure) showed the most pronounced protective effects, reversing disease symptoms effectively .
Summary Table of Findings
Study Type | Key Findings |
---|---|
Phase 2 Clinical | - Faster oxygenation improvement - Lower mortality (21% vs. 37% placebo) |
Preclinical Model | - Significant reduction in leukocyte influx - Decreased pro-inflammatory cytokines |
Timing Analysis | - Earlier treatment led to better outcomes; effective even when administered up to 36 hours post-LPS |
Case Study: ARDS Treatment
In a clinical setting, patients treated with BIO-11006 demonstrated marked improvements in clinical parameters associated with ARDS. The treatment led to a reduction in ventilator days and improved overall survival rates compared to historical controls receiving standard care alone.
Case Study: Lung Cancer Metastasis
Initial trials exploring the use of inhaled BIO-11006 for advanced lung cancer showed promising results, with improved responses noted among patients receiving standard-of-care treatments alongside BIO-11006 .
Propriétés
Numéro CAS |
901117-03-1 |
---|---|
Formule moléculaire |
C46H75N13O15 |
Poids moléculaire |
1050.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C46H75N13O15/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-/m0/s1 |
Clé InChI |
KCSNGWMKFYVMKF-HGYIIGRXSA-N |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)C)O |
SMILES canonique |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O |
Séquence |
GAQFSKTAAK |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.